Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate
Description
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate is an ester derivative formed by the condensation of benzo[d]thiazol-2-ylmethanol and 3,5-dinitrobenzoic acid. The compound combines a benzothiazole moiety—a heterocyclic system known for its bioactivity—with a 3,5-dinitrobenzoate group, which confers high polarity and electron-withdrawing characteristics.
The 3,5-dinitrobenzoate group is critical for enhancing chromatographic retention and chiral resolution, as demonstrated in studies on similar esters (e.g., sec-butyl 3,5-dinitrobenzoate) . The benzothiazole component is associated with anticancer and antimicrobial activities in related derivatives, such as 6-(benzo[d]thiazol-2-ylmethyl)-1,3,5-triazine-2,4-diamine .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-15(9-5-10(17(20)21)7-11(6-9)18(22)23)24-8-14-16-12-3-1-2-4-13(12)25-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDNRAOQJSEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate typically involves the following steps:
Synthesis of Benzothiazole Derivative: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of 3,5-Dinitrobenzoic Acid: 3,5-Dinitrobenzoic acid is prepared by nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the benzothiazole derivative with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate exhibits promising anticancer , antimicrobial , and antifungal properties:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and the formation of reactive intermediates from nitro groups. In vitro studies have shown significant growth inhibition in various cancer cell lines, with IC50 values ranging from 1.54 µM to 10.1 µM .
- Antimicrobial and Antifungal Properties : The compound demonstrates notable activity against a range of pathogens, inhibiting specific enzymes involved in microbial metabolism. It has potential applications in developing new antibiotics and antifungal agents .
Neurological Applications
Emerging studies suggest that this compound may be effective in treating neurological disorders. Its structural components are believed to interact with neurotransmitter systems, potentially offering protective effects against neurodegeneration .
Industrial Applications
The compound can be utilized as a building block for synthesizing more complex molecules in organic chemistry. Its unique properties make it suitable for developing new materials with specific characteristics, such as dyes and polymers .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated significant growth inhibition across multiple cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : Research indicated lower neurotoxicity levels than other compounds with similar structures, suggesting a favorable safety profile for potential therapeutic use in neurological contexts .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitro groups in the molecule may undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Structural Analogs: 3,5-Dinitrobenzoate Esters
Esters of 3,5-dinitrobenzoic acid vary in their alcohol-derived substituents, influencing physicochemical and functional properties. Key comparisons include:
Key Findings :
- The 3,5-dinitrobenzoate group universally increases solute retention in chromatography compared to less polar esters (e.g., acetate or hexadecyl ether) .
- Chiral selectivity is maximized with 3,5-dinitrobenzoate or 4-nitrobenzoate groups, making these esters valuable in enantiomer separation .
- The benzothiazole component in the target compound may enhance biological activity, whereas sec-butyl derivatives are primarily used as analytical standards .
Benzothiazole-Containing Derivatives
Benzothiazole derivatives exhibit diverse functional groups and bioactivities. Notable comparisons:
Key Findings :
- The ester linkage in the target compound differentiates it from triazine or quinazolinone derivatives, which are often synthesized via nucleophilic substitution or cyclocondensation .
- Anticancer activity in benzothiazole derivatives is influenced by the substituent: triazine-linked compounds show higher activity than ester derivatives in preliminary studies .
Thiazole vs. Benzothiazole Derivatives
Replacing the benzothiazole moiety with simpler thiazole systems alters electronic properties and bioactivity:
Key Findings :
- Benzothiazole derivatives generally exhibit enhanced metabolic stability and bioavailability compared to thiazole analogs due to their fused aromatic system .
- Thiazole derivatives (e.g., carbamates in ) are more commonly used in prodrug designs, whereas benzothiazoles are explored for direct bioactivity .
Physicochemical Properties
The 3,5-dinitrobenzoate group significantly impacts solubility and reactivity:
- Solubility : The target compound is less soluble in aqueous media than sec-butyl 3,5-dinitrobenzoate due to the bulky benzothiazole group .
- Stability: Electron-withdrawing nitro groups enhance resistance to hydrolysis compared to non-nitro esters (e.g., benzoate or acetate) .
- Chromatographic Behavior : The 3,5-dinitrobenzoate group increases retention factors (k') by 20–40% compared to 4-nitrobenzoate analogs .
Biological Activity
Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential applications in treating neurological disorders.
Chemical Structure and Properties
The compound consists of a benzothiazole ring linked to a 3,5-dinitrobenzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for various therapeutic applications.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties make it promising for the development of new antibiotics and antifungal agents. The compound's mechanism involves the inhibition of specific enzymes and disruption of cellular processes in microbial cells.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the formation of reactive intermediates from its nitro groups, leading to cellular damage.
Table 1: Summary of Anticancer Activity
These values indicate that this compound shows potent activity against various cancer cell lines compared to standard chemotherapeutic agents like doxorubicin.
Neurological Applications
Emerging studies suggest that this compound may have applications in treating neurological disorders . Its structural components are believed to interact with neurotransmitter systems, potentially offering protective effects against neurodegeneration.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by triggering mitochondrial pathways.
- Formation of Reactive Intermediates : The nitro groups can be bioreduced, leading to the generation of reactive species that damage cellular components.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 1.54 µM to 10.1 µM .
- Neuroprotective Effects : Research indicated lower neurotoxicity levels compared to other compounds with similar structures, suggesting a favorable safety profile for potential therapeutic use in neurological contexts .
- Comparative Analysis : When compared with other benzothiazole derivatives, this compound exhibited superior biological activity due to its complex structure that enhances its interaction with biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
